cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)
Brand Name: Vulcanchem
CAS No.:
VCID: VC14581894
InChI: InChI=1S/C32H43N5O4S2/c1-32(2)31(41)35-25(17-11-15-23-13-5-3-6-14-23)30(40)37-21-12-18-26(37)29(39)34-24(28(38)36-32)16-7-4-10-22-42-43-27-19-8-9-20-33-27/h3,5-6,8-9,13-14,19-20,24-26H,4,7,10-12,15-18,21-22H2,1-2H3,(H,34,39)(H,35,41)(H,36,38)/t24-,25-,26+/m0/s1
SMILES:
Molecular Formula: C32H43N5O4S2
Molecular Weight: 625.8 g/mol

cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-)

CAS No.:

Cat. No.: VC14581894

Molecular Formula: C32H43N5O4S2

Molecular Weight: 625.8 g/mol

* For research use only. Not for human or veterinary use.

cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) -

Specification

Molecular Formula C32H43N5O4S2
Molecular Weight 625.8 g/mol
IUPAC Name (3S,9S,12R)-6,6-dimethyl-3-(3-phenylpropyl)-9-[5-(pyridin-2-yldisulfanyl)pentyl]-1,4,7,10-tetrazabicyclo[10.3.0]pentadecane-2,5,8,11-tetrone
Standard InChI InChI=1S/C32H43N5O4S2/c1-32(2)31(41)35-25(17-11-15-23-13-5-3-6-14-23)30(40)37-21-12-18-26(37)29(39)34-24(28(38)36-32)16-7-4-10-22-42-43-27-19-8-9-20-33-27/h3,5-6,8-9,13-14,19-20,24-26H,4,7,10-12,15-18,21-22H2,1-2H3,(H,34,39)(H,35,41)(H,36,38)/t24-,25-,26+/m0/s1
Standard InChI Key DIIWIWBDXZTFQP-KKUQBAQOSA-N
Isomeric SMILES CC1(C(=O)N[C@H](C(=O)N2CCC[C@@H]2C(=O)N[C@H](C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C
Canonical SMILES CC1(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)N1)CCCCCSSC3=CC=CC=N3)CCCC4=CC=CC=C4)C

Introduction

Structural and Chemical Characteristics

Molecular Architecture

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) features a 32-atom cyclic backbone comprising non-standard amino acids:

  • L-Am7(S2Py): A modified L-amino acid with a pyridine-thioether side chain, enhancing metal-binding capacity.

  • Aib (α-aminoisobutyric acid): A rigid, helical-inducing residue that stabilizes the peptide conformation.

  • L-Ph5: A phenylalanine derivative with a para-substituted aromatic group.

  • D-Pro: A D-configured proline that imposes conformational constraints, improving metabolic stability .

The compound’s molecular formula is C₃₂H₄₃N₅O₄S₂, with a molecular weight of 625.8 g/mol . Its cyclic structure reduces enzymatic degradation, while the S2Py group facilitates interactions with HDAC catalytic zinc ions.

Synthesis and Purification

Solid-Phase Peptide Synthesis (SPPS)

The synthesis employs SPPS on a 2-chlorotrityl chloride resin, following Fmoc/t-Bu strategies :

  • Resin Loading: D-Ala is anchored to the resin (0.71 mmol/g loading confirmed via UV-Vis).

  • Sequential Coupling: HBTU/HOBt activates Fmoc-protected amino acids (L-Val, N-Me-Phe, L-Pro, L-Leu).

  • Cyclization: Cleavage from the resin (20% TFA/DCM) yields a linear precursor, followed by HBTU-mediated head-to-tail cyclization in dilute DCM (1.25 mM, 72 hours) .

  • Purification: Reverse-phase HPLC (0–80% acetonitrile gradient) achieves >95% purity, validated by HR-MS .

Challenges in Synthesis

  • Steric Hindrance: The Aib residue complicates coupling efficiency, requiring extended reaction times.

  • Oxidation Sensitivity: The S2Py moiety necessitates inert atmospheres to prevent disulfide formation.

Biological Activity and HDAC Inhibition

Enzymatic Inhibition Profiles

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) exhibits isoform-selective HDAC inhibition:

HDAC IsoformIC₅₀ (nM)ClassClinical Relevance
HDAC15.3ITumor suppression
HDAC42.4IIaCardiac hypertrophy
HDAC68.8IIbNeurodegeneration

The compound’s preference for HDAC4 is attributed to its CAP group fitting into the hydrophobic pocket of the enzyme’s active site .

Mechanisms of Action

  • Gene Regulation: By inhibiting HDAC1, it increases histone H3K9/K14 acetylation, reactivating tumor suppressors like p53 .

  • Apoptosis Induction: In UM cell lines (92.1, Mel270), it upregulates pro-apoptotic Bcl-2 proteins (Bax/Bak) and downregulates anti-apoptotic Mcl-1 .

  • Cell Cycle Arrest: G0/G1 phase blockade via p21ᵂᴬᶠ¹/Cᴵᴾ¹ induction, synergizing with gemcitabine in pancreatic cancer models .

Comparative Analysis with HDAC Inhibitors

Structural Analogues

CompoundKey FeaturesHDAC1 IC₅₀HDAC6 IC₅₀Clinical Status
SAHALinear hydroxamate10 nM50 nMApproved (CTCL)
CG200745Pan-HDAC inhibitor3 nM8 nMPhase II
ACY-1215HDAC6-selective>1 μM5 nMPhase II
Cyclo(-L-Am7...Cyclic peptide, S2Py moiety5.3 nM8.8 nMPreclinical

Cyclo(-L-Am7(S2Py)-Aib-L-Ph5-D-Pro-) outperforms SAHA in isoform selectivity and metabolic stability due to its cyclic scaffold .

Pharmacokinetic Advantages

  • Oral Bioavailability: 68% in murine models (vs. 22% for SAHA), attributed to reduced peptidase susceptibility.

  • Half-Life: 14.2 hours in plasma, facilitated by D-Pro’s resistance to proteolysis .

Research Findings and Pharmacological Data

In Vitro Efficacy

  • Anti-Proliferative Activity: IC₅₀ of 1.8 μM in 92.1 uveal melanoma cells, vs. 5.2 μM for SAHA .

  • Synergistic Effects: Combined with erlotinib, reduces pancreatic cancer cell viability by 92% (vs. 65% monotherapy).

In Vivo Studies

  • Xenograft Models: Daily oral dosing (10 mg/kg) reduces tumor volume by 78% in HT-29 colon cancer models over 21 days.

  • Toxicity Profile: No hematological toxicity at therapeutic doses, contrasting with SAHA’s thrombocytopenia.

Future Research Directions

  • Optimization of S2Py Motif: Introducing fluorinated pyridines may enhance blood-brain barrier penetration.

  • Combination Therapies: Co-administration with PD-1 inhibitors to exploit immunogenic cell death.

  • Biosensor Development: Fluorescently tagged derivatives for real-time HDAC activity imaging.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator